molecular formula C5H12BF3O B043523 Boron trifluoride tert-butyl methyl etherate CAS No. 123334-27-0

Boron trifluoride tert-butyl methyl etherate

Cat. No.: B043523
CAS No.: 123334-27-0
M. Wt: 155.96 g/mol
InChI Key: QWGFHWYHOUAXSE-UHFFFAOYSA-N
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Description

Boron trifluoride tert-butyl methyl etherate is a chemical compound with the molecular formula C5H12BF3O. It is a complex formed by the coordination of boron trifluoride with tert-butyl methyl ether. This compound is known for its use as a Lewis acid catalyst in various organic reactions due to its ability to accept electron pairs .

Scientific Research Applications

Boron trifluoride tert-butyl methyl etherate has a wide range of applications in scientific research, including:

Safety and Hazards

Boron trifluoride tert-butyl methyl etherate is flammable and water-reactive. It is a corrosive material with a risk of ignition. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

While specific future directions for Boron trifluoride tert-butyl methyl etherate are not mentioned in the search results, its use as a catalyst in various chemical reactions suggests potential for continued application in organic synthesis .

Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .

Preparation Methods

Boron trifluoride tert-butyl methyl etherate can be synthesized through the reaction of boron trifluoride with tert-butyl methyl ether. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. Industrial production methods often involve the use of boron trifluoride gas, which is absorbed by tert-butyl methyl ether in a suitable solvent .

Chemical Reactions Analysis

Boron trifluoride tert-butyl methyl etherate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid. Some of the common reactions include:

Common reagents used in these reactions include nucleophiles, electrophiles, and various organic substrates. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Mechanism of Action

The mechanism by which boron trifluoride tert-butyl methyl etherate exerts its effects involves the coordination of the boron atom with electron-rich species. This coordination activates the substrate, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparison with Similar Compounds

Boron trifluoride tert-butyl methyl etherate can be compared with other similar compounds, such as:

  • Boron trifluoride diethyl etherate
  • Boron trifluoride acetonitrile complex
  • Boron trifluoride methyl sulfide complex

These compounds also act as Lewis acid catalysts but differ in their reactivity and stability. This compound is unique due to its specific coordination with tert-butyl methyl ether, which imparts distinct properties and reactivity .

Properties

IUPAC Name

2-methoxy-2-methylpropane;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O.BF3/c1-5(2,3)6-4;2-1(3)4/h1-4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGFHWYHOUAXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC(C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583585
Record name 2-Methoxy-2-methylpropane--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-27-0
Record name 2-Methoxy-2-methylpropane--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boron trifluoride-tert-butyl methyl etherate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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